molecular formula C21H19FN2O4S B2890206 6-FLUORO-4-(2-METHYLBENZENESULFONYL)-3-(MORPHOLINE-4-CARBONYL)QUINOLINE CAS No. 1110989-26-8

6-FLUORO-4-(2-METHYLBENZENESULFONYL)-3-(MORPHOLINE-4-CARBONYL)QUINOLINE

Cat. No.: B2890206
CAS No.: 1110989-26-8
M. Wt: 414.45
InChI Key: PKBYDQQRBRQFAQ-UHFFFAOYSA-N
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Description

6-Fluoro-4-(2-methylbenzenesulfonyl)-3-(morpholine-4-carbonyl)quinoline is a synthetic quinoline derivative with a fluorine atom at position 6, a 2-methylbenzenesulfonyl group at position 4, and a morpholine-4-carbonyl moiety at position 2. Quinoline scaffolds are widely explored in medicinal chemistry due to their versatile biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Properties

IUPAC Name

[6-fluoro-4-(2-methylphenyl)sulfonylquinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4S/c1-14-4-2-3-5-19(14)29(26,27)20-16-12-15(22)6-7-18(16)23-13-17(20)21(25)24-8-10-28-11-9-24/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBYDQQRBRQFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-FLUORO-4-(2-METHYLBENZENESULFONYL)-3-(MORPHOLINE-4-CARBONYL)QUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the quinoline core: The quinoline core can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the fluoro group: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Morpholino substitution: The morpholino group can be introduced through nucleophilic substitution reactions using morpholine and suitable leaving groups.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

6-FLUORO-4-(2-METHYLBENZENESULFONYL)-3-(MORPHOLINE-4-CARBONYL)QUINOLINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholino group, using reagents such as alkyl halides or acyl chlorides

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-FLUORO-4-(2-METHYLBENZENESULFONYL)-3-(MORPHOLINE-4-CARBONYL)QUINOLINE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antibacterial or antiviral agent due to its quinoline core, which is known for such activities.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound may be used as a probe or tool in biological studies to investigate cellular processes or molecular interactions.

Mechanism of Action

The mechanism of action of 6-FLUORO-4-(2-METHYLBENZENESULFONYL)-3-(MORPHOLINE-4-CARBONYL)QUINOLINE involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit bacterial DNA-gyrase, similar to other fluoroquinolones, thereby preventing bacterial replication . The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Quinoline Core

a) Sulfonyl Group Variations
  • 3-(Benzenesulfonyl)-4-(Pyrrolidin-1-yl)quinoline (): Lacks the methyl group on the sulfonyl benzene, reducing steric hindrance. Molecular weight: 338.43 g/mol.
  • 3-(Benzenesulfonyl)-6-Fluoro-4-(4-Phenylpiperazin-1-yl)quinoline (): Features a phenylpiperazine group instead of morpholine, which may alter solubility and receptor affinity (Mol. Wt.: 447.53 g/mol).
b) Morpholine vs. Other Heterocycles
  • 2-(4-Chlorophenyl)-3-[(4-Methylphenyl)Sulfanyl]-4-Quinolinecarboxylic Acid (): Replaces morpholine with a sulfanyl group and carboxylic acid, significantly altering polarity and bioavailability.

Fluorine Substitution

  • The 6-fluoro substituent in the target compound increases lipophilicity and membrane permeability compared to non-fluorinated analogs like 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (). Fluorine’s electron-withdrawing effect may also stabilize interactions with enzyme active sites .

Anticancer Potential

  • Quinolines with sulfonyl and morpholine groups, such as the target compound, are hypothesized to target PDK1 (pyruvate dehydrogenase kinase 1), a key regulator of apoptosis in cancer cells .
  • Steroidal Quinoline Hybrids (): Demonstrated antitumor activity via antimicrobial-like mechanisms, but the target compound’s non-steroidal structure may reduce off-target toxicity.
  • 2-(4-Chlorophenyl)-4-(3,4-Dimethoxyphenyl)-6-Methoxy-3-Methylquinoline (): Exhibits antineoplastic effects, though its methoxy groups may limit metabolic stability compared to the target’s sulfonyl and morpholine groups.

Antimicrobial Activity

Physicochemical and Pharmacokinetic Properties

Property Target Compound 3-(Benzenesulfonyl)-4-(Pyrrolidin-1-yl)quinoline () 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline ()
Molecular Formula C₂₂H₁₉FN₂O₄S C₁₉H₁₈N₂O₂S C₂₂H₁₈ClN₂O
Molecular Weight (g/mol) ~434.46 338.43 377.85
Key Substituents 6-F, 4-(2-Me-BzSO₂), 3-(Morpholine-CO) 4-Pyrrolidinyl, 3-BzSO₂ 4-Amino, 3-(4-MeO-Ph), 2-(4-Cl-Ph)
Solubility Moderate (morpholine enhances) Low (pyrrolidine less polar) Low (methoxy groups reduce polarity)

Biological Activity

6-Fluoro-4-(2-methylbenzenesulfonyl)-3-(morpholine-4-carbonyl)quinoline is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H18FN2O3S\text{C}_{18}\text{H}_{18}\text{F}\text{N}_{2}\text{O}_{3}\text{S}

This structure features a quinoline core substituted with a fluorine atom, a sulfonamide group, and a morpholine ring. These modifications are crucial for the compound's biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit enzymes such as carbonic anhydrase and certain proteases, which are involved in various physiological processes.
  • Modulation of Receptor Activity : The quinoline structure is known to interact with several receptors, potentially influencing neurotransmitter systems.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antibacterial and antifungal activities, likely due to its ability to disrupt microbial cell wall synthesis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionInhibits carbonic anhydrase
Receptor ModulationPotential antagonist for mGluR5

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound.

Case Study 1: Antimicrobial Efficacy

A study conducted on structurally related quinolines demonstrated significant antimicrobial properties against various bacterial strains. The results indicated that modifications in the sulfonamide group enhanced activity against resistant strains, suggesting a similar potential for this compound.

Case Study 2: Neuropharmacological Effects

Research on related compounds has shown that quinolines can modulate neurotransmitter systems, particularly through interaction with metabotropic glutamate receptors (mGluRs). This suggests that this compound may have implications in treating neurological disorders.

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